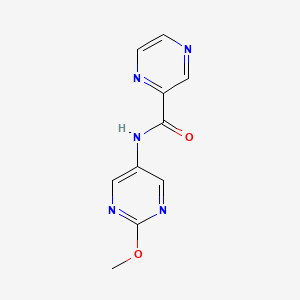

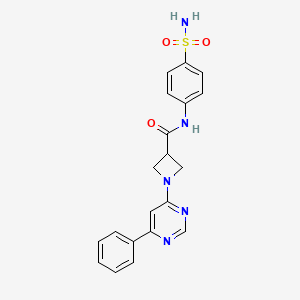

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazine derivatives are an important class of pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Synthesis Analysis

The synthesis of pyrazinamide analogues, which may be similar to the compound you’re interested in, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Chemical Reactions Analysis

Pyrazinamide analogues have been synthesized using the Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

-

Scientific Field: Material Science

- Application : Construction of Metal-Organic Frameworks (MOFs)

- Method : A stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . It was found that the 1,4-benzenedicarboxylate anions (bdc2−) were formed in the synthesis process .

- Results : The MOF had great sorption capacity and was also an efficient catalyst for fixing CO2 and epoxides .

-

Scientific Field: Medicinal Chemistry

- Application : Antitubercular Agents

- Method : A study elucidated the conceptualization and synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds . A total of eighteen compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .

- Results : Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM . Some compounds also displayed significant antibacterial and antifungal activities .

-

Scientific Field: Drug Discovery

- Application : Kinase Inhibitors

- Method : Pyrrolopyrazine derivatives were synthesized and evaluated for their biological activities .

- Results : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

-

Scientific Field: Organometallic Chemistry

- Application : Synthesis of Organometallic Complexes

- Method : Reactions of N - (benzo [ d ]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors afforded the respective organo-carboxamide ruthenium ( II) complexes .

- Results : The resulting organo-carboxamide ruthenium ( II) complexes could have potential applications in catalysis .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of Organic Intermediates

- Method : The compound “(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” is an organic intermediate . It can be synthesized through nucleophilic and amidation reactions .

- Results : The compound is used in the synthesis of other complex organic molecules .

-

Scientific Field: Material Science

- Application : Construction of Metal-Organic Frameworks (MOFs)

- Method : A stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . It was found that the 1,4-benzenedicarboxylate anions (bdc2−) were formed in the synthesis process .

- Results : The MOF had great sorption capacity and was also an efficient catalyst for fixing CO2 and epoxides .

Eigenschaften

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c1-17-10-13-4-7(5-14-10)15-9(16)8-6-11-2-3-12-8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCPBDVQPCMDAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)

![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)

![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)

![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)